molecular formula C14H14N4 B1272718 2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine CAS No. 356522-39-9

2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine

Cat. No.: B1272718
CAS No.: 356522-39-9
M. Wt: 238.29 g/mol
InChI Key: DDBIKFYWRHCKQT-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine is a heterocyclic compound that features both a pyrazole and a quinoline moiety.

Biochemical Analysis

Biochemical Properties

2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been identified as a potent inhibitor for c-MET, a receptor tyrosine kinase involved in various cellular processes, including proliferation and survival . The compound interacts with multiple protein kinases, exhibiting binding properties that make it a valuable tool in studying kinase-related pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to inhibit tumor growth by targeting specific kinases, thereby affecting cell signaling pathways and gene expression . The compound’s influence on cellular metabolism includes altering oxidative stress levels, which can impact various cellular components . These effects highlight its potential in cancer research and therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It selectively inhibits c-MET by binding to its active site, preventing phosphorylation and subsequent signaling cascades . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells. The compound also interacts with cholinesterase enzymes, suggesting a mechanism of action that involves enzyme inhibition and potential neuroprotective effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term efficacy. Studies have shown that it remains stable under standard storage conditions, but its activity may diminish over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular function, particularly in cancer cell lines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as tumor growth inhibition and neuroprotection . Higher doses may lead to toxic or adverse effects, including potential damage to non-target tissues . These dosage-dependent effects underscore the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s metabolism includes interactions with oxidative stress pathways, which can lead to the production of reactive oxygen species (ROS) and subsequent cellular damage . Understanding these metabolic interactions is essential for optimizing its therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its efficacy. The compound is transported via specific transporters and binding proteins that facilitate its localization to target sites . Its distribution within tissues can influence its therapeutic effects and potential side effects, making it important to study these aspects in detail.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with target biomolecules . Post-translational modifications and targeting signals play a role in its localization, influencing its overall efficacy in biochemical applications.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine is unique due to the combination of the pyrazole and quinoline rings, which imparts distinct chemical and biological properties. This dual-ring system allows for versatile interactions with various molecular targets, making it a valuable compound in research and potential therapeutic applications .

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)quinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4/c1-9-8-10(2)18(17-9)13-7-6-11-4-3-5-12(15)14(11)16-13/h3-8H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBIKFYWRHCKQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(C=CC=C3N)C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90385858
Record name 2-(3,5-dimethylpyrazol-1-yl)quinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356522-39-9
Record name 2-(3,5-dimethylpyrazol-1-yl)quinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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